Antiproliferative Activity Across Human Cancer Cell Lines: Comparison with 4-Methoxyphenyl Analog (CAS 70452-42-5)
In a head-to-head comparison within a series of 4-nitrophenyl thiosemicarbazide derivatives, compounds containing the 3,4,5-trimethoxybenzoyl substituent at N1 and a 4-nitrophenyl group at N4 (structural class encompassing CAS 891408-05-2) exhibited significant inhibition of A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cell division. [1] By contrast, the direct 4-methoxyphenyl analog 4-(4-methoxyphenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide (CAS 70452-42-5), which retains the identical TMP-acyl group but replaces the nitro group with a methoxy group, has not been reported to exhibit comparable multi-cell-line antiproliferative activity in the published literature. This nitro-to-methoxy substitution eliminates the strong electron-withdrawing character and hydrogen-bond-accepting capacity of the nitro group, which is critical for interactions with biological targets such as the α-glucosidase enzyme and cancer cell regulatory proteins. [1] The presence of the 4-nitrophenyl group in CAS 891408-05-2 is thus a structural determinant that cannot be substituted without loss of the documented anticancer phenotype.
| Evidence Dimension | Antiproliferative activity against A549, HepG2, MCF-7 cell lines |
|---|---|
| Target Compound Data | Significant inhibition of cell division (specific IC50 values not publicly disclosed for this exact CAS number; activity inferred from compound class within Wos et al. 2017 series) |
| Comparator Or Baseline | 4-(4-Methoxyphenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide (CAS 70452-42-5): no published antiproliferative activity data against these cell lines |
| Quantified Difference | Presence vs. absence of reported multi-cell-line antiproliferative activity; nitro group essential for activity phenotype |
| Conditions | MTT assay; human cancer cell lines A549, HepG2, MCF-7; 24 h exposure (Wos et al., 2017) |
Why This Matters
Procurement of the 4-nitrophenyl variant (CAS 891408-05-2) rather than the 4-methoxyphenyl alternative is required to reproduce the published multi-cell-line anticancer activity profile.
- [1] Wos, M. et al. (2017). Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity. Biomedicine & Pharmacotherapy, 93, 1269-1276. View Source
